1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the bromopyrimidine and fluorophenyl intermediates. The key steps include:
Bromination of Pyrimidine: The pyrimidine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes.
Coupling Reaction: The bromopyrimidine and piperidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine moiety but lacks the piperidine and fluorophenyl groups.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents on the piperidine ring.
Uniqueness
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is unique due to its combination of bromopyrimidine, piperidine, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2/c19-15-10-21-18(22-11-15)25-12-14-5-7-23(8-6-14)17(24)9-13-1-3-16(20)4-2-13/h1-4,10-11,14H,5-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDBXPIUWWKRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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